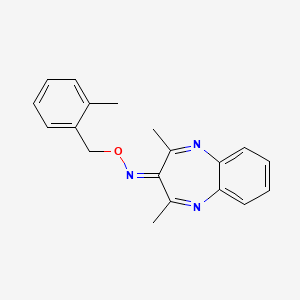

![molecular formula C20H14FN3O B5572582 2-{4-[(3-fluorophenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5572582.png)

2-{4-[(3-fluorophenyl)amino]-2-quinazolinyl}phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{4-[(3-fluorophenyl)amino]-2-quinazolinyl}phenol is a chemical compound that has been the focus of scientific research due to its potential use in various applications. It is a quinazoline derivative that has shown promising results in the treatment of several diseases.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives have shown potential for inhibitory effects on LPS-induced NO secretion, indicating anti-inflammatory activity. These compounds have improved solubility in water or PBS buffer systems, highlighting their potential for biomedical applications (Sun et al., 2019).

Corrosion Inhibition

A Schiff base and its coordination polymers with manganese(II), copper(II), and zinc(II) ions have been synthesized and characterized, showing appreciable corrosion inhibition properties for mild steel in acidic medium. This research opens avenues for the development of new materials for protecting metals against corrosion (Mishra et al., 2015).

Tyrosine Kinase Inhibition

Studies on 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor's (EGFR) tyrosine kinase activity have provided insights into the structural requirements for effective inhibition. These compounds, by competitively binding at the ATP site of the enzyme, offer a basis for designing new anticancer agents (Thompson et al., 1997).

Fluorescent Chemosensors for Zinc Ion

A novel compound has been developed as a highly selective and sensitive fluorescent probe for Zn(2+), with potential applications in monitoring intracellular Zn(2+) concentrations. This chemosensor's ability to selectively fluoresce in the presence of Zn(2+) makes it a valuable tool for biological and environmental monitoring (Saha et al., 2011).

Synthesis of Quinazolin-4(3H)-ones

Efficient synthesis methods have been developed for 2-phenylquinazolin-4(3H)-ones, highlighting the quinazoline moiety's therapeutic potential across various biological activities. These synthesis approaches contribute to the broader availability of quinazoline derivatives for pharmacological testing (Karnakar et al., 2011).

Wirkmechanismus

Target of Action

It is believed to act by inhibiting the activity of specific enzymes and receptors.

Mode of Action

It is believed to inhibit the activity of specific enzymes and receptors. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules.

Biochemical Pathways

Pharmacokinetics

It is known that the compound has a broad range of activity against different targets.

Result of Action

In vitro studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and viruses. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models.

Action Environment

It is known that the compound has a broad range of activity against different targets, making it a potentially useful compound for the development of drugs that target multiple pathways. It also has some limitations, including its relatively low potency compared to other compounds and its potential toxicity at high doses.

Eigenschaften

IUPAC Name |

2-[4-(3-fluoroanilino)quinazolin-2-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O/c21-13-6-5-7-14(12-13)22-19-15-8-1-3-10-17(15)23-20(24-19)16-9-2-4-11-18(16)25/h1-12,25H,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBZHTSGAUKMLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3O)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5572504.png)

![4-{[(3-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5572524.png)

![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5572531.png)

![2-(2,4-dichlorophenoxy)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5572536.png)

![methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5572548.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5572567.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5572570.png)

![N-(4-tert-butylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5572576.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5572580.png)

![methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5572607.png)

![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-methylaniline](/img/structure/B5572609.png)